molecular formula C17H15N3OS B5768596 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B5768596
M. Wt: 309.4 g/mol
InChI Key: FIMRBMJSWQBLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the condensation of 4-ethylbenzaldehyde with thioamide and pyridine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as phosphorus pentasulfide (P4S10) or N-bromosuccinimide (NBS) in a solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may utilize green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, solid support synthesis, and the use of green solvents and catalysts are employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various substituted thiazole and pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: An anticancer drug containing a thiazole ring.

    Dasatinib: A kinase inhibitor with a thiazole moiety.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: An anticancer agent with a thiazole nucleus.

Uniqueness

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyridine ring makes it a versatile scaffold for drug development and industrial applications .

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-12-3-5-13(6-4-12)15-11-22-17(19-15)20-16(21)14-7-9-18-10-8-14/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMRBMJSWQBLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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